1-(3-Nitrophenyl)cyclobutanecarboxylic acid

Lipophilicity LogP Positional Isomers

Researchers optimizing drug-like properties frequently encounter excessive lipophilicity from para-substituted building blocks, leading to poor solubility and high non-specific binding. 1-(3-Nitrophenyl)cyclobutanecarboxylic acid (CAS 180080-87-9) directly addresses this challenge as the meta-nitro isomer. • **Lower LogP (1.84 vs. 2.62 for 4-nitro isomer):** Improves aqueous solubility and developability profiles. • **Distinct Reactivity:** Meta-substitution enables unique electronic/steric outcomes in reduction and SNAr reactions. • **Cost-Effective Supply:** 95% purity at competitive pricing accelerates early-stage library synthesis and process development.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 180080-87-9
Cat. No. B184375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrophenyl)cyclobutanecarboxylic acid
CAS180080-87-9
Synonyms1-(3-NITROPHENYL)CYCLOBUTANECARBOXYLIC ACID
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H11NO4/c13-10(14)11(5-2-6-11)8-3-1-4-9(7-8)12(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)
InChIKeyQBUXPHKPYHXRST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Nitrophenyl)cyclobutanecarboxylic Acid: Key Procurement Data


1-(3-Nitrophenyl)cyclobutanecarboxylic acid (CAS 180080-87-9) is a nitroaromatic cyclobutane carboxylic acid derivative, characterized by a cyclobutane ring bearing a 3-nitrophenyl substituent and a carboxylic acid group . The compound has a molecular formula of C11H11NO4, a molecular weight of 221.21 g/mol, and is typically supplied as a solid with a purity specification of 95% . It serves primarily as a synthetic intermediate in organic chemistry and medicinal chemistry research programs .

Solid format supports direct weighing and handling in organic synthesis workflows.

Synthetic intermediate for constructing 3‑nitrophenyl cyclobutane scaffolds in medicinal chemistry.

Specification‑grade purity supports research‑scale synthesis and intermediate procurement.

1-(3-Nitrophenyl)cyclobutanecarboxylic Acid Substitution Risks


In-class compounds such as the 2-nitro (CAS 422280-54-4) and 4-nitro (CAS 202737-42-6) positional isomers, while sharing the same molecular formula (C11H11NO4) and molecular weight (221.21 g/mol), exhibit distinct physicochemical properties that critically influence downstream synthetic and biological outcomes . The position of the nitro group on the phenyl ring alters electronic distribution, steric accessibility, and intermolecular interactions, leading to measurable differences in key parameters such as lipophilicity (LogP) and solid-state behavior (melting point) . These differences preclude generic substitution in applications where specific reactivity profiles or physical handling characteristics are required.

2‑Nitro or 4‑nitro positional isomers may alter electronic distribution, steric accessibility, and intermolecular interactions, shifting reactivity profiles.

Reported LogP and melting‑point differences between isomers can affect aqueous compatibility and solid‑state handling; direct substitution may not reproduce performance.

Commercial purity and cost profiles vary between positional isomers, potentially impacting synthetic reproducibility and procurement economics.

1-(3-Nitrophenyl)cyclobutanecarboxylic Acid Evidence Guide


Lipophilicity (LogP) Comparison

1-(3-Nitrophenyl)cyclobutanecarboxylic acid exhibits a lower partition coefficient (LogP = 1.84) compared to its 4-nitro positional isomer (LogP = 2.62) . This difference of approximately 0.78 LogP units translates to a roughly 6-fold lower lipophilicity for the 3-nitro derivative.

LogP Comparison
Head‑to‑head
Target LogP 1.84 vs. 4‑nitro isomer LogP 2.62; ΔLogP −0.78 (less lipophilic)
Reported lower lipophilicity may support aqueous reaction media and reduced non‑specific binding.
Predicted LogP from structure databases; experimental verification recommended.
Lipophilicity LogP Positional Isomers

Melting Point Differentiation

While the melting point for 1-(3-nitrophenyl)cyclobutanecarboxylic acid is not widely reported in accessible literature, the 4-nitro positional isomer has a documented melting point of 126-129 °C . This solid-state property difference, if quantified for the 3-nitro isomer, would provide a clear point of differentiation for physical form and handling.

Melting Point
Data to verify
Target: not reported in accessible literature. 4‑nitro isomer: 126–129 °C documented.
Melting‑point differentiation, once quantified, would inform solid‑state handling and purification.
Cross‑study comparable; target data pending from experimental determination.
Melting Point Crystallinity Positional Isomers

Purity and Price Comparison

Commercially, 1-(3-nitrophenyl)cyclobutanecarboxylic acid is available with a purity specification of 95% . In contrast, the 4-nitro isomer is offered at a higher purity of 97% by the same supplier, but at a significantly higher price point . This difference in purity and cost may influence procurement decisions based on the required quality and budget for a specific synthetic step.

Purity & Cost
Head‑to‑head
Target 95% purity; lower unit cost. 4‑nitro isomer 97% purity at ~10× higher per‑mg cost (Fluorochem catalog).
Reported purity–cost profiles may influence procurement for cost‑sensitive or scale‑up syntheses.
Commercial catalog snapshot; verify current lot specifications and pricing.
Purity Price Procurement

Predicted Boiling Point Comparison

Predicted boiling point for 1-(3-nitrophenyl)cyclobutanecarboxylic acid is reported as 404.8 °C (at 760 mmHg) . In contrast, boiling point data for the 4-nitro isomer is not listed in similar databases . This predicted value suggests a relatively high thermal stability for the 3-nitro derivative, which may be relevant for applications involving elevated temperatures.

Predicted B.P.
Data to verify
404.8 °C at 760 mmHg (predicted)
Predicted boiling point suggests high thermal stability; supports suitability assessment for heated reactions.
Software‑predicted value; experimental confirmation not available.
Boiling Point Volatility Predicted Properties

Patent Precedent: 4-Nitro Isomer

The 4-nitro positional isomer (CAS 202737-42-6) is specifically cited in a Bristol-Myers Squibb patent (WO2003/99276 A1) as a synthetic intermediate [1]. No equivalent patent reference was found for the 3-nitro isomer (CAS 180080-87-9) in the searched literature.

Patent Precedent
Class‑level
4‑nitro isomer cited in BMS patent WO2003/99276; no direct 3‑nitro patent reference identified.
Presence or absence of patent precedent may affect freedom‑to‑operate and translational research attractiveness.
Literature and patent database search; perform independent IP review.
Patent Intellectual Property Drug Discovery

Optimal Application Scenarios


Lower Lipophilicity Scaffold

Given its lower LogP (1.84) compared to the 4-nitro isomer (LogP = 2.62) , 1-(3-nitrophenyl)cyclobutanecarboxylic acid may serve as a preferred core scaffold in medicinal chemistry campaigns aiming to reduce overall molecular lipophilicity. Lower LogP is often correlated with improved aqueous solubility, reduced non-specific binding, and enhanced developability profiles for drug candidates.

Cost-Effective Building Block

The commercial availability of 1-(3-nitrophenyl)cyclobutanecarboxylic acid at 95% purity and a lower price point compared to the 97% pure 4-nitro isomer positions it as an economical building block for early-stage research, library synthesis, or process development where ultra-high purity is not the primary constraint.

Position-Selective Derivatization Intermediate

The meta-nitro substitution pattern on the phenyl ring provides a distinct electronic and steric environment for further functional group transformations (e.g., reduction to an amine, nucleophilic aromatic substitution). This specific geometry, combined with the strained cyclobutane ring, can be leveraged to access unique chemical space not easily reached with para- or ortho-substituted isomers.

Reference Standard for Isomer Differentiation

Due to the quantifiable differences in LogP and commercial purity/price relative to its positional isomers, 1-(3-nitrophenyl)cyclobutanecarboxylic acid can be employed as a reference standard in analytical method development (e.g., HPLC method validation) aimed at resolving closely related nitroaromatic cyclobutane derivatives.

Application
Selection Property
Validation Focus
Lower‑lipophilicity scaffold design
LogP differentiation between positional isomers
Aqueous compatibility and non‑specific binding assessment
Cost‑sensitive early‑stage synthesis
Purity–cost balance
Batch purity verification and process yield analysis
Position‑selective derivatization
Meta‑nitro substitution pattern
Regioselective transformation and cyclobutane ring integrity
Analytical method development
Isomer‑resolving analytical reference
HPLC separation and LogP‑based method specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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